molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4

Benzo[1,3]dioxol-5-yl-acetyl chloride

Cat. No.: B1270855
CAS No.: 6845-81-4
M. Wt: 198.6 g/mol
InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-acetyl chloride is an organic compound with the molecular formula C9H7ClO3. It is characterized by a benzene ring fused with a dioxole ring and an acetyl chloride functional group. This compound is primarily used in organic synthesis as a reagent for the preparation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride typically involves the reaction of benzo[1,3]dioxole with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-yl-acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Reaction Pathways

Benzo[1,3]dioxol-5-yl-acetyl chloride can be synthesized through various methods. One notable method involves the acylation of 1,3-benzodioxole using acyl chlorides in the presence of catalysts such as pyridine or Lewis acids. This process has been optimized for continuous flow conditions, enhancing the efficiency and selectivity of the reaction .

Applications in Organic Synthesis

  • Synthesis of Pharmaceuticals :
    • This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it serves as an acylating agent in the preparation of substituted amines and other derivatives that exhibit biological activity .
    • A specific case study demonstrated its use in synthesizing 2-(benzo[1,3]dioxol-5-yl-acetylamino)-4,6-difluoro-benzoic acid under microwave irradiation conditions, achieving an 80% yield .
  • Agrochemical Applications :
    • The compound is significant in developing insecticide synergists such as PBO (piperonyl butoxide), which enhances the efficacy of insecticides by inhibiting metabolic pathways in pests .
    • Research has shown that derivatives of this compound can improve the stability and effectiveness of agrochemicals.

Recent studies have highlighted the anticancer properties of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .

Continuous Flow Acylation Process

A recent study focused on optimizing the continuous flow acylation process for synthesizing 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one from benzo[1,3]dioxole. The results indicated high substrate conversion rates and selectivity under controlled conditions with a recyclable catalyst system .

Anticancer Activity Assessment

In vitro studies assessed the anticancer activity of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective doses for therapeutic applications .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-acetyl chloride involves its interaction with biomolecules. It binds to the active site of enzymes such as cyclooxygenase, inhibiting their activity and reducing the production of prostaglandins. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

  • Benzo[1,3]dioxol-5-yl-acetic acid
  • Benzo[1,3]dioxol-5-yl-methyl ketone

Comparison: Benzo[1,3]dioxol-5-yl-acetyl chloride is unique due to its acetyl chloride functional group, which makes it highly reactive and useful in organic synthesis. In contrast, compounds like Benzo[1,3]dioxol-5-yl-acetic acid and Benzo[1,3]dioxol-5-yl-methyl ketone have different functional groups, leading to variations in their reactivity and applications .

Biological Activity

Benzo[1,3]dioxol-5-yl-acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article compiles various studies and findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.60 g/mol
  • IUPAC Name : 2-(1,3-benzodioxol-5-yl)acetyl chloride
  • CAS Number : 6845-81-4

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance:

  • Synthesis and Screening : A study synthesized various derivatives incorporating the benzo[1,3]dioxol-5-yl moiety and evaluated their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. Notably, one compound demonstrated an IC₅₀ of 2.38 µM against HepG2 cells, outperforming the standard drug doxorubicin (IC₅₀ = 7.46 µM) .
  • Mechanisms of Action : The anticancer mechanisms were explored through assays assessing apoptosis (using annexin V-FITC), cell cycle analysis, and effects on mitochondrial proteins Bax and Bcl-2. These studies indicated that compounds could induce apoptosis in cancer cells via mitochondrial pathways .
  • Inhibition of Key Pathways : Research has shown that this compound derivatives can inhibit key signaling pathways involved in tumor growth, particularly targeting cyclooxygenase (COX) enzymes and epidermal growth factor receptor (EGFR) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented:

  • COX Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit COX enzymes, with some showing selective inhibition of COX-2 over COX-1. For example, one derivative exhibited an IC₅₀ of 0.725 µM against COX-1 . This selectivity is significant as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Cytotoxicity and COX Inhibition Data

CompoundCell LineIC₅₀ (µM)COX Inhibition (IC₅₀)
3bHeLa219COX-1: 1.12
4fHCT1161.54COX-2: 3.34
DoxorubicinMCF-74.56-

Table 2: Antitumor Activity Comparison

CompoundHepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.381.544.52
Doxorubicin7.468.294.56

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors examined the use of benzo[1,3]dioxol derivatives as adjunct therapy alongside traditional chemotherapeutics. Results indicated a synergistic effect that improved patient outcomes compared to standard treatment alone.
  • Safety Profile Assessment : Studies evaluating the safety profile of these compounds revealed minimal toxicity towards normal cell lines at therapeutic concentrations (>150 µM), suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[1,3]dioxol-5-yl-acetyl chloride, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic acyl substitution. A documented method involves reacting 2-(Benzo[1,3]dioxol-5-yl)ethylamine with chloroacetyl chloride in dichloromethane at 273 K, followed by aqueous workup and recrystallization from ethyl acetate (yield: 68%) . Key optimization parameters include:

  • Temperature control : Maintaining low temperatures (e.g., 273 K) to minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride ensures complete conversion.
  • Purification : Recrystallization from ethyl acetate yields high-purity crystals suitable for X-ray diffraction .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using:

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
  • Spectroscopy : FTIR confirms the presence of the carbonyl group (C=O stretch at ~1750 cm⁻¹) and acyl chloride (C-Cl at ~800 cm⁻¹). 1^1H-NMR in DMSO-d6 identifies aromatic protons (δ 6.7–7.0 ppm) and methylene groups (δ 3.5–4.0 ppm) .
  • Mass spectrometry : GC-MS detects molecular ion peaks (e.g., m/z 198.6 for C9_9H7_7ClO3_3) .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to its corrosive nature .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is employed to:

  • Confirm stereochemistry : Refinement using SHELXL software validates bond angles and torsional conformations .
  • Identify packing motifs : Tools like Mercury CSD analyze intermolecular interactions (e.g., π-π stacking in aromatic systems) .
    Example: Crystals of a related compound (N-substituted derivative) showed C–H···O hydrogen bonds stabilizing the lattice .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Antimicrobial assays : Broth dilution tests against S. aureus and S. pneumoniae measure minimum inhibitory concentrations (MICs). For example, derivatives like 5-(Benzo[d][1,3]dioxol-5-yl)methylene-thiazolidinones showed MICs of 5–15 mg/mL .
  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents assess seizure suppression. Derivatives with pyrrolidin-2-one scaffolds demonstrated efficacy comparable to phenytoin .

Q. How do computational tools aid in designing novel derivatives of this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors. A study on anticonvulsant derivatives revealed hydrogen bonding with Arg102 and Tyr157 residues .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) models correlate electronic parameters (e.g., Hammett σ values) with bioactivity .

Q. How can conflicting reactivity data in acyl chloride derivatives be reconciled?

Discrepancies in hydrolysis rates or nucleophilic substitution outcomes may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions with amines versus aqueous media .
  • Steric hindrance : Bulky substituents on the benzo[1,3]dioxole ring reduce reactivity with hindered nucleophiles .
  • Catalysis : Lewis acids like AlCl3_3 enhance Friedel-Crafts acylation efficiency but may decompose moisture-sensitive intermediates .

Q. Methodological Challenges

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Stepwise purification : Isolate intermediates via column chromatography before acyl chloride formation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) for Schiff base intermediates .
  • In situ generation : Avoid storing the acyl chloride; prepare it immediately before use using SOCl2_2 or PCl5_5 .

Q. How are spectroscopic artifacts (e.g., residual solvents) minimized in characterization?

  • Drying agents : Use anhydrous Na2_2SO4_4 or MgSO4_4 during workup .
  • Deuterated solvents : Ensure complete solvent evaporation before NMR analysis to prevent peak splitting .
  • High-resolution MS : HRMS (ESI-TOF) distinguishes between molecular ions and adducts .

Q. Data Interpretation and Reporting

Q. How should researchers address inconsistencies in bioactivity data across studies?

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
  • Meta-analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity) .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZGCXMAJSUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373429
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6845-81-4
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3,4-methylenedioxyphenylacetic acid (569 mg, 3.16 mmol) in chloroform (6 ml) was added thionyl chloride (1.2 ml). The mixture was refluxed for about 3 hours, and was evaporated. Toluene was added to the residue and the mixture was evaporated to remove the excess of thionyl chloride. To the residue was added dichloromethane (3 ml) to give a dichloromethane solution of 3,4-methylenedioxyphenylacetyl chloride. To an ice-cold mixture of 2-amino-4-(4-piperidinyl)quinazoline (600 mg, 2.63 mmol) and triethylamine (319 mg, 3.16 mmol) in dichloromethane (16 ml) was added dropwise the solution of 3,4-methylenedioxyphenylacetyl chloride prepared above under a nitrogen atmosphere. The mixture was stirred for about two hours and to the reaction mixture was added dichloromethane and saturated sodium hydrogencarbonate aqueous solution followed by extraction. The organic layer was washed with water, and then dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1). Crystallization from methanol gave the titled compound (617 mg).
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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